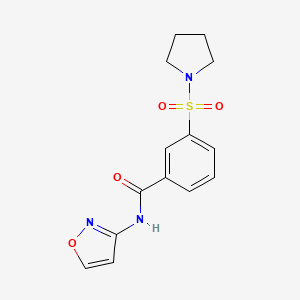![molecular formula C22H23NO3 B5694166 N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)
N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide, also known as L-161,240, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in the late 1980s as a potential treatment for obesity and diabetes. Since then, it has been studied extensively for its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide is not fully understood, but it is believed to work by targeting a specific protein called peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in the regulation of glucose and lipid metabolism. This compound is a selective PPARγ modulator, which means that it binds to PPARγ and alters its activity in a specific way.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid levels in animal models of diabetes and obesity. It has also been shown to reduce the growth and proliferation of cancer cells, as well as induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide for lab experiments is its potency and selectivity. It has been shown to have potent anti-tumor activity at relatively low concentrations, and its selectivity for PPARγ means that it has few off-target effects. However, one limitation is that this compound is not very soluble in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide. One area of interest is in the development of more potent and selective PPARγ modulators for the treatment of diabetes and obesity. Another area of interest is in the development of combination therapies for the treatment of cancer, which could involve the use of this compound in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide involves several steps, including the reaction of 4-isopropylphenol with formaldehyde and hydrogen cyanide to form 4-isopropylphenoxyacetonitrile. This intermediate is then reacted with 2-furanmethanamine to form N-(2-furylmethyl)-4-isopropylphenoxyacetamide. The final step involves the reaction of this intermediate with benzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. It works by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-propan-2-ylphenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-16(2)18-9-11-20(12-10-18)26-15-17-5-7-19(8-6-17)22(24)23-14-21-4-3-13-25-21/h3-13,16H,14-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIZXRBWOCVEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)


![N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)

